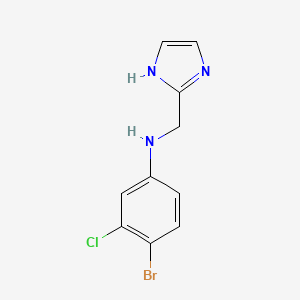

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Overview

Description

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances. Imidazoles are key components in functional molecules used across various applications. The regiocontrolled synthesis of substituted imidazoles has been a focus, emphasizing the bonds formed during imidazole formation. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .

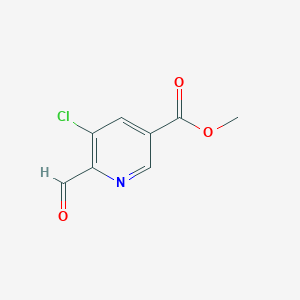

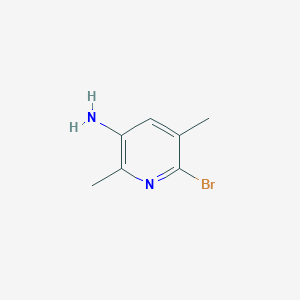

Molecular Structure Analysis

The molecular structure of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of an imidazole ring with bromine and chlorine substituents. The compound crystallizes in the monoclinic space group P2₁/c . The chemical structure is as follows:

Chemical Reactions Analysis

While specific reactions involving this compound may vary, imidazoles are versatile and participate in various synthetic pathways. For instance, N-methylimidazole serves as a catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives .

Scientific Research Applications

1. Structural and Kinetic Studies in Polymerisation Reactions

Compounds similar to 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, such as N-(1H-benzimidazol-2-ylmethyl)aniline derivatives, have been used in forming ZnII and CuII carboxylate complexes. These complexes are active catalysts in ring-opening polymerisation of ϵ-caprolactone, following a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

2. Detection and Sensing Applications

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline analogs have been used in the development of difunctional probes for detecting metal ions. For instance, a study synthesized similar compounds for selective and sensitive detection of Fe3+ ions in aqueous solutions, showing potential in colorimetric and fluorescence-based sensing applications (Yanpeng et al., 2019).

3. Nonlinear Optical Materials

Derivatives of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline have been explored for their potential use in nonlinear optical (NLO) materials. Such materials are crucial in photonics and optoelectronics. The vibrational analysis and theoretical studies of similar anilines reveal their potential for use in NLO applications due to their electron-donating and withdrawing effects (Revathi et al., 2017).

4. Anti-Angiogenic Agent Development

Compounds with a similar structure have been synthesized and evaluated for their anti-angiogenic properties. These studies involve modifying the aniline moiety and evaluating the compounds' efficacy in inhibiting angiogenesis, with potential applications in cancer treatment (Lee et al., 2005).

properties

IUPAC Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEFKJIXZSFBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

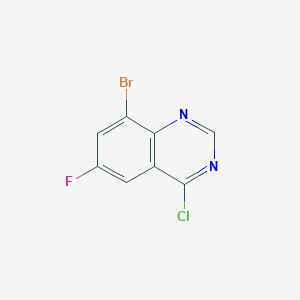

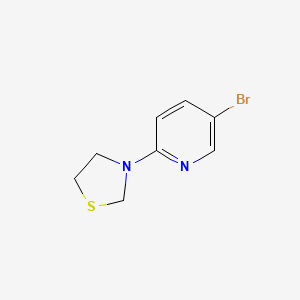

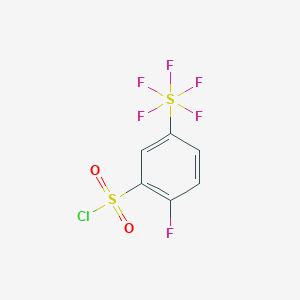

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)